Diabetic Foot Ulcer Healing: Phase I/II Placebo-Controlled Comparative Efficacy
In a 60-subject, prospective, randomized, double-blind, placebo-controlled Phase I/II clinical trial, topical rusalatide acetate (Chrysalin) treatment demonstrated dose-dependent and statistically significant acceleration of diabetic foot ulcer healing compared to placebo control [1]. The per-protocol population receiving 10 μg rusalatide acetate showed 72% more subjects with complete healing than placebo treatment [1]. Across the treatment group, rusalatide acetate more than doubled the incidence of complete healing (p<0.05), increased mean closure rate by approximately 80% (p<0.05), and decreased median time to 100% closure by approximately 40% (p<0.05) compared to placebo [1]. Notably, in the heel ulcer subpopulation, rusalatide acetate produced mean closure rates 165% higher than placebo (p<0.02) with complete healing in 86% (6/7) of treated ulcers versus 0% (0/5) of placebo ulcers (p<0.03) [1].
| Evidence Dimension | Complete healing incidence at 10 μg dose (per-protocol population) |
|---|---|
| Target Compound Data | 72% more subjects with complete healing vs placebo |
| Comparator Or Baseline | Placebo (saline) topical application |
| Quantified Difference | +72% relative increase in subjects achieving complete healing |
| Conditions | 60-subject Phase I/II RCT; topical application twice weekly; standardized care and offloading |
Why This Matters
This provides Class I evidence (randomized controlled trial) for superior diabetic foot ulcer healing with rusalatide acetate versus standard care alone, enabling procurement decisions based on clinically meaningful efficacy data.
- [1] Fife C, Mader JT, Stone J, Brill L, Satterfield K, Norfleet A, Zwernemann A, Ryaby JT, Carney DH. Thrombin peptide Chrysalin stimulates healing of diabetic foot ulcers in a placebo-controlled phase I/II study. Wound Repair Regen. 2007 Jan-Feb;15(1):23-34. doi: 10.1111/j.1524-475X.2006.00181.x. PMID: 17244316. View Source
